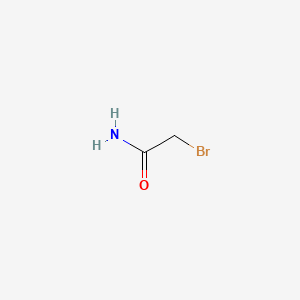

2-Bromoacetamide

Overview

Description

2-Bromoacetamide is a chemical compound with the molecular formula C₂H₄BrNO. It is commonly used as a brominating agent and an oxidizing agent for primary and secondary alcohols . The compound has a molecular weight of 137.96 g/mol and is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoacetamide can be synthesized through the reaction of ethyl bromoacetate with ammonia. The process involves the following steps :

- Ethyl bromoacetate is added to a three-neck flask equipped with mechanical stirring, a thermometer, and a separatory funnel.

- The mixture is cooled to -10°C using an ice-salt bath.

- A 10% ammonia solution is slowly added to the mixture while maintaining the temperature below -5°C.

- After the addition is complete, the mixture is stirred for an additional hour.

- The resulting crystals are filtered, washed with ether, and dried to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 2-bromoacetamide serves as a leaving group, enabling nucleophilic substitution (Sₙ2) under mild conditions. Common nucleophiles and outcomes include:

For example, reaction with methyl 3-fluoro-4-hydroxybenzoate in DMF at 65°C yields a substituted benzamide derivative via bromide displacement .

Reactions with Olefins

This compound undergoes ionic addition to alkenes via in situ generation of N,N-dibromoacetamide (NDBA), a reactive intermediate formed through radical dimerization :

-

Radical Step :

-

Ionic Addition :

Key Observations :

-

Cyclohexene reacts with NDBA to form trans-2-bromo-N-bromoacetimidate as the major product .

-

Stereochemical studies confirm an ionic mechanism (non-concerted) .

Thermal and Acidic/Basic Decomposition

This compound derivatives exhibit instability under specific conditions:

| Condition | Reaction Pathway | Products | Source |

|---|---|---|---|

| Heat (100°C) | Decomposition | Dibromides (e.g., trans-dibromocyclohexane) | |

| Acidic (HCl) | Hydrolysis | Acetic acid, HBr | |

| Basic (NaOH) | Dehalogenation | Acetamide derivatives |

For instance, heating 2-bromo-N-bromoacetimidate at 100°C yields trans-dibromocyclohexane (30%) alongside tar .

Synthetic Utility in Pharmaceutical Chemistry

This compound is a precursor in synthesizing:

Scientific Research Applications

Toxicological Studies

Developmental Toxicity

Recent research has highlighted the developmental toxicity of 2-bromoacetamide, particularly concerning its effects on early embryonic development. A study optimized an in vitro culture system for peri- and early post-implantation mouse embryos, revealing that exposure to BAcAm resulted in a dose-dependent reduction in egg cylinder formation rates and abnormal lineage differentiation . Transcriptomic analyses indicated alterations in gene expression related to metabolism, cell proliferation, and embryonic development, underscoring the compound's potential as a developmental toxicant.

Oocyte Maturation Impairment

Another significant application of BAcAm is in the study of oocyte maturation. Research demonstrated that exposure to BAcAm impaired meiotic progression in mouse oocytes. The compound disrupted spindle organization and reduced the extrusion of the first polar body, indicating a critical role in cytoskeletal dynamics essential for successful oocyte maturation . The findings suggest that BAcAm may serve as a model for studying cytotoxic effects on reproductive health.

Medicinal Chemistry

Protein Interaction Studies

this compound is utilized as a reagent in organic synthesis and medicinal chemistry. It plays a crucial role in studying protein-protein interactions and developing peptide-based drugs. Its ability to modify biomolecules allows researchers to investigate structural and functional relationships within proteins, which is vital for understanding disease mechanisms and therapeutic interventions.

Drug Development Applications

The compound has been explored for its potential use in drug delivery systems. Its reactivity allows it to conjugate with various biomolecules, enhancing the efficacy of therapeutic agents by improving their bioavailability and targeting capabilities . This application is particularly relevant in cancer therapy, where selective targeting of tumor cells is paramount.

Data Tables

The following tables summarize key findings from studies involving this compound.

Table 1: Effects of this compound on Oocyte Maturation

| Concentration (mg/L) | Polar Body Extrusion Rate (%) | Spindle Organization Quality |

|---|---|---|

| Control | 85.0 | Normal |

| 3.75 | 45.0 | Disorganized |

| 7.5 | 20.0 | Severely Disorganized |

Table 2: Developmental Toxicity Assessment

| Exposure Level (µM) | Egg Cylinder Formation Rate (%) | Abnormal Lineage Differentiation (%) |

|---|---|---|

| Control | 90 | 5 |

| 10 | 70 | 20 |

| 50 | 40 | 50 |

Case Studies

-

Oocyte Maturation Impairment

In a study investigating the effects of BAcAm on mouse oocytes, researchers found significant disruptions in meiotic progression linked to alterations in cytoskeletal dynamics. The study utilized advanced imaging techniques to assess spindle morphology and chromosome alignment, providing insights into the cellular mechanisms affected by BAcAm exposure . -

Developmental Toxicity in Embryos

A case study focused on the impact of BAcAm on early embryonic development utilized single-cell RNA sequencing to analyze transcriptomic changes. The results indicated that BAcAm exposure led to significant changes in gene expression profiles associated with critical developmental processes, highlighting its utility as a model for assessing chemical toxicity during early development stages . -

Drug Delivery Systems

Research into drug delivery systems incorporating BAcAm demonstrated its potential to enhance the bioavailability of anticancer drugs. The study illustrated how conjugating BAcAm with therapeutic agents improved their transport across cellular membranes, facilitating targeted delivery to cancerous tissues while minimizing systemic toxicity .

Mechanism of Action

The mechanism of action of 2-Bromoacetamide involves its ability to act as a brominating and oxidizing agent. It targets specific molecular sites, such as hydroxyl groups in alcohols, leading to their oxidation. The bromine atom in this compound can also participate in substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

Bromoacetic Acid: Similar in structure but contains a carboxylic acid group instead of an amide group.

Bromoacetyl Bromide: Contains two bromine atoms and is more reactive than 2-Bromoacetamide.

Chloroacetamide: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its dual role as a brominating and oxidizing agent. Its specific reactivity with alcohols and its ability to participate in substitution reactions make it a valuable reagent in organic synthesis .

Biological Activity

2-Bromoacetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through a comprehensive overview of its synthesis, mechanisms of action, and relevant case studies.

This compound, with the chemical formula C₂H₆BrN₃O, is a bromoacetamide derivative that can be synthesized through various methods. One common approach involves reacting bromoacetyl bromide with amines in a basic medium. The synthesis typically yields derivatives that can exhibit distinct biological properties based on their structural modifications.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against Leishmania donovani, Trypanosoma brucei, and T. cruzi .

- Cholinesterase Inhibition : A significant aspect of this compound's biological activity is its role as a cholinesterase inhibitor. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where increasing acetylcholine levels can enhance neuronal communication .

- Cytotoxicity : Studies have shown that derivatives of this compound can induce cytotoxic effects in cancer cells. For example, certain derivatives have demonstrated the ability to induce apoptosis in cisplatin-resistant human cancer cells, suggesting potential applications in cancer therapy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Interaction with Enzymes : The compound has been shown to interact with sulfhydryl groups in enzymes like hexokinase, altering their reactivity and potentially impacting metabolic pathways .

- Cell Cycle Arrest : Certain studies report that this compound derivatives can induce G2/M cell cycle arrest, thereby inhibiting cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Leishmania donovani in both promastigote and amastigote forms. The results indicated that specific derivatives were significantly more effective than others, highlighting the importance of structural modifications on biological activity .

- Cholinesterase Inhibition : Research focusing on the cholinesterase inhibitory activity of this compound derivatives demonstrated promising results in enhancing acetylcholine levels. These findings support the potential use of these compounds in treating Alzheimer's disease .

- Cancer Treatment : In a xenograft model using nude rats with H441 tumors, treatment with certain this compound derivatives resulted in an approximately 83% reduction in tumor size over 15 days. This significant tumor regression was confirmed through molecular imaging techniques .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 2-bromoacetamide for crystallographic studies?

- Methodological Answer : this compound can be synthesized via bromination of acetamide derivatives and purified by recrystallization using solvents like petroleum ether (boiling range 313–333 K). Single crystals suitable for X-ray diffraction are obtained through slow evaporation, ensuring minimal impurities. Characterization via , , and mass spectrometry (ESI) confirms molecular identity and purity .

Q. How does the crystal structure of this compound compare to its chloro and fluoro analogs?

- Methodological Answer : The crystal structure of this compound (space group , monoclinic system) is isostructural with 2-chloroacetamide but distinct from 2-fluoroacetamide. Key differences include bromine’s larger atomic radius, which causes slight deviations from planarity (0.374 Å from the amide plane) and influences intermolecular interactions like N–H⋯Br contacts (2.69 Å). Comparative analysis via X-ray crystallography reveals variations in hydrogen-bonding networks and layer stacking .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : this compound is acutely toxic (oral toxicity category 3) and corrosive to skin/eyes. Safe handling requires PPE (gloves, goggles), fume hood use, and protocols to avoid inhalation. Decomposition releases toxic bromine vapors; thus, waste should be neutralized with sodium bicarbonate and disposed of as hazardous chemical waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydrogen-bonding patterns of this compound?

- Methodological Answer : Discrepancies arise from differing experimental conditions (e.g., solvent, temperature) and crystallographic refinement techniques. To resolve these, employ high-resolution X-ray data (e.g., using a Stoe Stadivari diffractometer with Mo-Kα radiation) and refine structures with full-matrix least-squares methods. Validate hydrogen-bond geometries (e.g., N–H⋯O: 2.17–2.29 Å) against literature benchmarks and use Hirshfeld surface analysis to quantify interaction contributions .

Q. What role do C–H⋯Br interactions play in stabilizing the crystal lattice of this compound?

- Methodological Answer : C–H⋯Br interactions (2.69 Å) complement primary N–H⋯O hydrogen bonds to stabilize the supramolecular architecture. These weak interactions contribute to layer formation parallel to the (102) plane, as confirmed by crystallographic symmetry codes (e.g., ). Computational modeling (e.g., density functional theory) can quantify their energy contributions relative to stronger hydrogen bonds .

Q. How does this compound’s reactivity differ from 2-chloro- or 2-iodoacetamide in nucleophilic substitution reactions?

- Methodological Answer : Bromine’s intermediate electronegativity and polarizability make this compound more reactive than its chloro analog but less than iodo derivatives. Kinetic studies using or HPLC can track reaction rates with nucleophiles (e.g., thiols). The leaving group ability (Br > Cl) and steric effects influence regioselectivity in alkylation or cross-coupling reactions .

Q. What strategies optimize this compound’s use in enzyme inactivation studies (e.g., targeting dehydropeptidase I)?

- Methodological Answer : As a mechanism-based inhibitor, this compound alkylates active-site cysteine residues. Optimize inactivation by pre-incubating enzymes with the compound under reducing conditions (e.g., 10 mM DTT) to maintain thiol reactivity. Use stopped-flow kinetics or MALDI-TOF mass spectrometry to monitor covalent adduct formation and validate specificity with site-directed mutagenesis .

Properties

IUPAC Name |

2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIKUQOUMZUFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058456 | |

| Record name | Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-57-8 | |

| Record name | Bromoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G598E5OYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.